molecular formula C20H18ClN5O B2373587 N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide CAS No. 351226-11-4

N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide

Cat. No.: B2373587
CAS No.: 351226-11-4
M. Wt: 379.85
InChI Key: XVLRRYNVGTVYNV-UHFFFAOYSA-N
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Description

N-{(E)-[(2-Chlorophenyl)amino][(4,6-Dimethylpyrimidin-2-yl)amino]methylidene}benzamide is a benzamide-derived compound featuring a guanidine-like core with two distinct substituents: a 2-chlorophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s planar benzamide backbone facilitates π-π stacking interactions, while the electron-withdrawing chlorine atom and pyrimidine ring influence its solubility and reactivity .

Properties

IUPAC Name

N-[(Z)-N-(2-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-11-7-6-10-16(17)21)25-18(27)15-8-4-3-5-9-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLRRYNVGTVYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2Cl)\NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16ClN5O
  • Molar Mass : 317.77 g/mol
  • CAS Number : 351226-14-7

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. The structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication processes, particularly against human adenovirus (HAdV) .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes the findings from various studies:

StudyCompoundIC50 (μM)Mechanism
FNA1.30HDAC inhibition, apoptosis induction
Compound 150.27Inhibition of HAdV DNA replication
N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide95.48HDAC3 selectivity

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against HAdV. Compounds similar to this compound have demonstrated:

  • Selectivity Index : Compounds showed selectivity indexes greater than 100 compared to lead compounds like niclosamide.
  • Low Cytotoxicity : Some derivatives exhibited low cytotoxicity in vitro while maintaining effective antiviral activity .

Case Studies

  • In Vitro Studies : A study on derivatives indicated that certain modifications enhanced anti-HAdV activity while reducing cytotoxic effects, suggesting a promising therapeutic profile for further development .
  • In Vivo Studies : Research involving animal models demonstrated that selected compounds from the same class could inhibit tumor growth effectively without significant toxicity, indicating their potential for clinical applications .

Comparison with Similar Compounds

Pyrimidine-Containing Benzamides

The target compound shares structural homology with sulfonamide derivatives bearing the 4,6-dimethylpyrimidin-2-yl group. For example, 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (Shad et al., 2009) replaces the benzamide with a sulfonamide but retains the pyrimidine motif.

Chlorophenyl-Substituted Derivatives

Compound N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide () shares the 2-chlorophenyl group but incorporates a chromene ring system. The chromene moiety introduces conformational rigidity, which may enhance binding specificity in biological targets compared to the more flexible pyrimidine-aminomethylene linker in the target compound .

Functional Group Variations

Alkoxy-Substituted Benzamides

Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide () feature alkoxy groups (e.g., methoxy, ethoxy) instead of chlorophenyl or pyrimidine substituents. These groups increase electron density on the aromatic ring, enhancing hydrogen-bonding capacity but reducing electrophilic reactivity compared to the chloro-substituted analogue .

Indole-Pyrimidine Hybrids

The compound N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(methylamino)benzamide () introduces an indole moiety.

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-{(E)-[(2-Chlorophenyl)amino][(4,6-Dimethylpyrimidin-2-yl)amino]methylidene}benzamide C₂₀H₁₉ClN₆O 410.86 2-Chlorophenyl, 4,6-Dimethylpyrimidinyl High hydrophobicity, halogen bonding
4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide C₁₉H₁₈BrN₅O₃S 484.31 Sulfonamide, Bromophenol Enhanced polarity, π-stacking
N-[(2S)-3-(4-Methoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide C₂₇H₂₉N₃O₄ 459.54 Methoxyphenyl, Hydroxypropan-2-yl Hydrogen-bonding, chiral centers
N-{(4,6-Dimethylpyrimidin-2-yl)aminomethylidene}-4-methylbenzene-1-sulfonamide C₂₂H₂₅N₅O₂S 423.54 Sulfonamide, Ethylanilino Moderate solubility, steric bulk

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrimidine and chlorophenyl groups. The imine proton (CH=N) appears as a singlet near δ 8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects stereoisomers .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Conflicting data (e.g., unexpected coupling constants in NMR) may arise from dynamic isomerization or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility in the imine bond .
  • X-ray crystallography : Provides unambiguous confirmation of the E-configuration and supramolecular packing .
  • Cross-validation : Correlate IR (C=N stretch ~1600 cm⁻¹) with computational DFT simulations .

What strategies are employed to study the compound’s biological activity and target interactions?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : PyMOL/AutoDock predicts binding modes to the ATP-binding pocket of pyrimidine-dependent enzymes .
  • Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in cancer cell lines .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor via HPLC .
  • Light/oxidative stress tests : Expose to UV-A light (365 nm) or H₂O₂ to identify degradation products .
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and cytochrome P450 interactions .

What computational methods are used to predict structure-activity relationships (SAR) for derivatives?

Q. Advanced Research Focus

  • QSAR modeling : Utilize MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine) with bioactivity .
  • Free-energy perturbation (FEP) : Simulates binding affinity changes upon methyl group addition to the pyrimidine ring .

How can aqueous solubility be improved for in vivo studies without compromising activity?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate esters or PEGylated side chains at the benzamide carbonyl .
  • Co-crystallization : Formulate with cyclodextrins or surfactants (e.g., Tween-80) to enhance bioavailability .

What experimental approaches are used to optimize reaction conditions for scale-up synthesis?

Q. Advanced Research Focus

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for imine formation steps, reducing reaction time by 40% .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate concentrations in real time .

How can researchers address challenges in stereochemical control during synthesis?

Q. Advanced Research Focus

  • Chiral auxiliaries : Temporarily attach menthol or Evans’ oxazolidinones to direct E/Z selectivity .
  • Catalytic asymmetric synthesis : Use Cu(I)/BOX catalysts for enantioselective imine formation .

What are the key challenges in reproducing literature-reported yields, and how can they be mitigated?

Q. Advanced Research Focus

  • Trace metal contamination : Use Chelex-treated solvents to prevent undesired coordination at the imine site .
  • Moisture sensitivity : Employ gloveboxes (<1 ppm H₂O) for moisture-sensitive coupling steps .

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